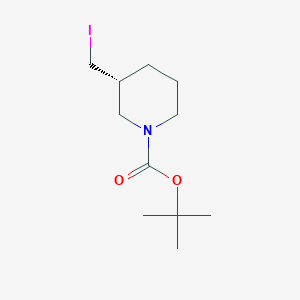![molecular formula C20H26N4O9S B2527920 N-(3-Morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amin Dioxalat CAS No. 1051924-57-2](/img/structure/B2527920.png)
N-(3-Morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amin Dioxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate is a useful research compound. Its molecular formula is C20H26N4O9S and its molecular weight is 498.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetische Ansätze
Thieno[3,2-d]pyrimidine können aus 3-Amino-Thiophen-2-carboxylat-Derivaten unter Verwendung eines Einkohlenstoff-Reagenzes wie Ameisensäure, Triethylorthoformiat oder Dimethylformamiddimethylacetal synthetisiert werden . Die Synthese von Thienopyrimidin-4-on-Derivaten kann durch Erhitzen von 3-Amino-Thiophen-2-carboxamiden erreicht werden .
CDK2-Hemmung
Verbindungen mit den privilegierten Pyrazolo[3,4-d]pyrimidin- und Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Gerüsten wurden als neuartige CDK2-Zielverbindungen synthetisiert . CDK2-Hemmung ist ein vielversprechendes Ziel für die Krebsbehandlung, das Tumorzellen selektiv angreift .
Antitumoraktivität
Einige Thieno[2,3-d]pyrimidine haben eine signifikante Antitumoraktivität gezeigt. Beispielsweise zeigte eine Verbindung eine 75%ige zytotoxische Wirkung gegen eine Leberzellinie .
4. Hemmung des mykobakteriellen oxidativen Phosphorylierungspfades Thieno[3,2-d]pyrimidine können als neues Werkzeug verwendet werden, um den mykobakteriellen oxidativen Phosphorylierungspfad zu untersuchen .
PDE10A-Hemmung
Eine Verbindung mit einem Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-on-Gerüst zeigte eine signifikante Hemmwirkung gegen PDE10A .
Biologische Aktivitäten
Thieno[3,2-d]pyrimidine stellen eine wichtige Klasse von chemischen Verbindungen mit vielfältigen biologischen Aktivitäten dar .
Wirkmechanismus
Target of Action
Similar compounds, thieno[3,2-d]pyrimidin-4-amines, have been reported to inhibit cytochrome bd oxidase (cyt-bd) in mycobacterium tuberculosis .
Mode of Action
It can be inferred from similar compounds that they inhibit the function of their target, in this case, the cytochrome bd oxidase .
Biochemical Pathways
The inhibition of cytochrome bd oxidase would affect the energy metabolism of mycobacterium tuberculosis .
Result of Action
The inhibition of cytochrome bd oxidase would likely result in a disruption of the energy metabolism of mycobacterium tuberculosis .
Biochemische Analyse
Biochemical Properties
They have shown to inhibit kinase enzymes , which play a crucial role in signal transduction pathways within cells .
Cellular Effects
Thieno[2,3-d]pyrimidines have been reported to exhibit cytotoxic effects against various cancer cell lines . They have also been found to induce apoptosis and autophagy in cancer cells .
Molecular Mechanism
Thieno[2,3-d]pyrimidines have been reported to inhibit kinase enzymes , which could potentially lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
Thieno[2,3-d]pyrimidines have been reported to exhibit cytotoxic effects against various cancer cell lines .
Metabolic Pathways
Thieno[2,3-d]pyrimidines have been reported to inhibit kinase enzymes , which are involved in various metabolic pathways.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS.2C2H2O4/c1-3-12-13(4-1)22-16-14(12)15(18-11-19-16)17-5-2-6-20-7-9-21-10-8-20;2*3-1(4)2(5)6/h11H,1-10H2,(H,17,18,19);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVLNWHNTXJTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NCCCN4CCOCC4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527838.png)
![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2527841.png)
![N-(2-chlorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2527842.png)


![N-(4-ethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2527845.png)

![1-(2-fluorophenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2527851.png)



![7-[(2E)-but-2-en-1-yl]-8-(hexylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2527856.png)


